molecular formula C10H15N3O3S B6428790 N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide CAS No. 2034534-91-1

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide

Numéro de catalogue B6428790
Numéro CAS: 2034534-91-1
Poids moléculaire: 257.31 g/mol
Clé InChI: SNIMFMWXMCEMKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide, also known as N-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl ethylmethanesulfonamide (CODEM), is a novel drug candidate for the treatment of a variety of diseases. CODEM is a synthetic derivative of the naturally occurring pyridazinone family of compounds. It has a unique chemical structure that is composed of two cyclopropyl rings, an oxo group, and an ethylmethanesulfonamide group. CODEM has been studied in both in vitro and in vivo models and has demonstrated potential efficacy in the treatment of various diseases.

Mécanisme D'action

The exact mechanism of action of CODEM is not yet fully understood. However, it is believed to work by targeting specific receptors on the cell surface. These receptors are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, phosphoinositide 3-kinase, and glycogen synthase kinase-3β.
Biochemical and Physiological Effects
In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells and reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease. In vivo studies have demonstrated that CODEM has the ability to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, in the blood.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using CODEM in laboratory experiments is its ability to target specific receptors on the cell surface. This allows researchers to study the effects of CODEM on a variety of cellular processes, such as cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, which can be useful for studying the biochemical pathways involved in disease. The main limitation of using CODEM in laboratory experiments is its potential toxicity. Therefore, it is important to use the lowest possible concentration of CODEM in order to minimize the risk of adverse effects.

Orientations Futures

Future studies should focus on further elucidating the mechanism of action of CODEM, as well as its potential therapeutic applications. Additionally, further studies should be conducted to assess the safety and efficacy of CODEM in clinical trials. Additionally, further research should be conducted to develop novel derivatives of CODEM with improved pharmacological properties. Finally, further studies should be conducted to assess the potential of CODEM to interact with other drugs and to identify potential drug-drug interactions.

Méthodes De Synthèse

CODEM can be synthesized by a two-step process. The first step involves the condensation of ethylmethanesulfonamide and cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl chloride. The second step involves the addition of an aqueous solution of sodium hydroxide to the reaction mixture. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.

Applications De Recherche Scientifique

CODEM has been studied for its potential application in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells, as well as to reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease.

Propriétés

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-17(15,16)11-6-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIMFMWXMCEMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.